![molecular formula C14H22ClNO3Si B8324330 2-trimethylsilylethyl N-[3-chloro-4-(1-hydroxyethyl)phenyl]carbamate](/img/structure/B8324330.png)
2-trimethylsilylethyl N-[3-chloro-4-(1-hydroxyethyl)phenyl]carbamate
Vue d'ensemble
Description
2-trimethylsilylethyl N-[3-chloro-4-(1-hydroxyethyl)phenyl]carbamate is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that combines a chlorinated phenyl group, a hydroxyethyl group, and a carbamic acid ester linked to a trimethylsilanyl group. Its distinct chemical properties make it a subject of interest in synthetic chemistry, pharmaceuticals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-trimethylsilylethyl N-[3-chloro-4-(1-hydroxyethyl)phenyl]carbamate typically involves multiple steps. One common approach starts with the chlorination of a phenyl derivative, followed by the introduction of a hydroxyethyl group through a nucleophilic substitution reaction. The final step involves the esterification of the carbamic acid with 2-trimethylsilanyl-ethyl alcohol under acidic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also enhance efficiency and scalability. Purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-trimethylsilylethyl N-[3-chloro-4-(1-hydroxyethyl)phenyl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can replace the chlorine atom under basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry
In synthetic chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology
In biological research, 2-trimethylsilylethyl N-[3-chloro-4-(1-hydroxyethyl)phenyl]carbamate is used to study enzyme interactions and metabolic pathways. Its ability to interact with specific enzymes makes it a useful tool in biochemical assays.
Medicine
Pharmaceutical research explores this compound for its potential therapeutic properties. Its unique structure may offer advantages in drug design, particularly in targeting specific biological pathways.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of 2-trimethylsilylethyl N-[3-chloro-4-(1-hydroxyethyl)phenyl]carbamate involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with enzymes or receptors, while the carbamic acid ester can undergo hydrolysis to release active intermediates. These interactions can modulate biological pathways, leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxyphenethylamine: Similar in structure but lacks the chlorinated phenyl group and carbamic acid ester.
(3-Chloropropyl)trimethoxysilane: Contains a chlorinated propyl group and trimethoxysilane, but differs in the overall structure.
4,4’-Difluorobenzophenone: Features a difluorobenzophenone structure, differing significantly from the target compound.
Uniqueness
2-trimethylsilylethyl N-[3-chloro-4-(1-hydroxyethyl)phenyl]carbamate stands out due to its combination of functional groups, which confer unique reactivity and stability. This makes it particularly valuable in applications requiring specific chemical properties.
Propriétés
Formule moléculaire |
C14H22ClNO3Si |
|---|---|
Poids moléculaire |
315.87 g/mol |
Nom IUPAC |
2-trimethylsilylethyl N-[3-chloro-4-(1-hydroxyethyl)phenyl]carbamate |
InChI |
InChI=1S/C14H22ClNO3Si/c1-10(17)12-6-5-11(9-13(12)15)16-14(18)19-7-8-20(2,3)4/h5-6,9-10,17H,7-8H2,1-4H3,(H,16,18) |
Clé InChI |
MXONPYVPZLUMER-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=C(C=C(C=C1)NC(=O)OCC[Si](C)(C)C)Cl)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
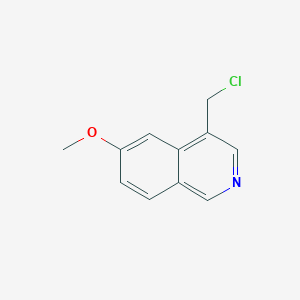
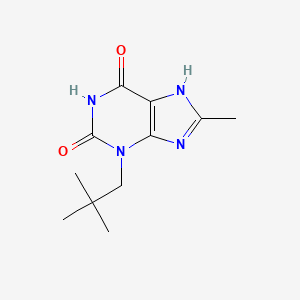
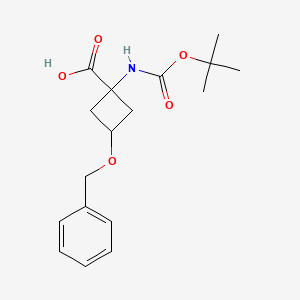

![5-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo-[2,3-b]pyridine-3-carbohydrazide](/img/structure/B8324287.png)
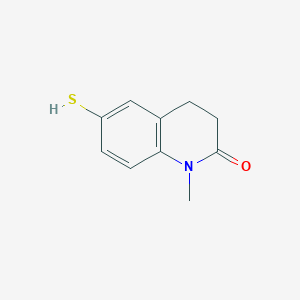
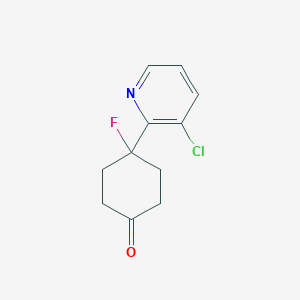

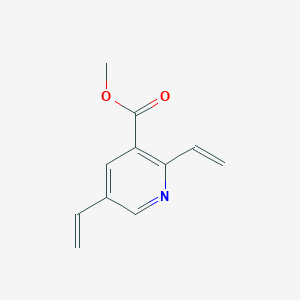
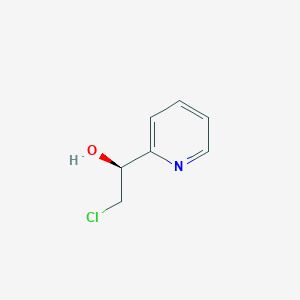
![2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B8324362.png)
![ethyl N-[3-(2-cyanophenoxy)-2-hydroxypropyl]-3-aminopropanoate](/img/structure/B8324370.png)
![2-[2-(3-Tert-butyl-phenoxy)-ethyl]-[1,3]dioxane](/img/structure/B8324377.png)

